molecular formula C11H19NS B13271123 (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13271123
M. Wt: 197.34 g/mol
InChI Key: JHAZISJORYLINQ-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a branched 3-methylbutan-2-yl group attached to a 2-(thiophen-2-yl)ethyl backbone. This compound is hypothesized to serve as a precursor for pharmaceuticals or agrochemicals, given the prevalence of thiophene and amine motifs in bioactive molecules .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-methyl-N-(2-thiophen-2-ylethyl)butan-2-amine

InChI

InChI=1S/C11H19NS/c1-9(2)10(3)12-7-6-11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3

InChI Key

JHAZISJORYLINQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Preparation Methods of (3-Methylbutan-2-yl)[2-(thiophen-2-yl)ethyl]amine

General Synthetic Approach

The synthesis of (3-Methylbutan-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves:

  • Formation of 2-thiophene ethylamine intermediates
  • Subsequent alkylation or amination with branched alkyl groups such as 3-methylbutan-2-yl moieties

The key synthetic step is the reaction between activated thiophene derivatives and amine precursors under controlled conditions, often using protecting groups and organometallic reagents to facilitate selective functionalization.

Preparation of 2-Thiophene Ethylamine Intermediate

A crucial precursor, 2-thiophene ethylamine, can be synthesized by:

  • Addition reaction of activated 2-thiophene with N-(protective group)-aziridine in anhydrous, non-protic solvents, followed by hydrolysis to remove the protective group and yield free 2-thiophene ethylamine.
  • Use of Grignard reagents or organolithium reagents to activate 2-thiophene (e.g., 2-bromothiophene with magnesium to form 2-thiophene magnesium bromide) prior to reaction with aziridine derivatives.
  • Hydrogenation of 2-thiophene aldehyde derivatives under autoclave conditions (120 °C, 12 h) to yield 2-thiophene ethylamine, using catalysts such as Pd/C or Raney Ni.
Table 1: Key Reaction Conditions for 2-Thiophene Ethylamine Synthesis
Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Activation of 2-thiophene 2-bromothiophene + Mg in anhydrous THF Room temp 0.5 - 1 h - Formation of Grignard reagent
Addition with N-protected aziridine Anhydrous solvent, -60 to 100 (controlled) -60 to 100 3-12 h - Protective group: ethoxycarbonyl, etc.
Hydrolysis (deprotection) Alkaline aqueous solution, extraction with DCM 25-100 3-5 h ~80 Removal of protective group
Hydrogenation (alternative) Pd/C or Raney Ni, H2, autoclave 120 12 h ~75-85 Reduction of aldehyde to amine

Alkylation to Form (3-Methylbutan-2-yl) Substituted Amine

The final step to obtain (3-Methylbutan-2-yl)[2-(thiophen-2-yl)ethyl]amine involves alkylation of the 2-thiophene ethylamine intermediate with a suitable branched alkyl halide or via reductive amination with the corresponding ketone/aldehyde:

  • Reductive amination with 3-methylbutan-2-one or related precursors under mild conditions
  • Use of alkyl halides (e.g., 3-methylbutan-2-yl chloride) in the presence of a base to substitute the amine nitrogen
  • Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent side reactions and oxidation.

Industrial Scale Considerations

  • Continuous flow reactors are employed to increase efficiency and scalability, allowing precise control over reaction times and temperatures, enhancing product quality and yield.
  • Avoidance of highly toxic or expensive reagents is prioritized, using mild reaction conditions to reduce environmental impact.

Mechanistic Insights and Chemical Properties

  • The key mechanism involves nucleophilic attack of the amine or aziridine nitrogen on the activated thiophene ring or its derivatives.
  • Protective groups on aziridines stabilize intermediates and allow selective ring-opening reactions.
  • The thiophene ring remains intact, providing heterocyclic stability and potential sites for further functionalization.
  • The branched alkyl group influences steric and electronic properties, affecting biological activity and reactivity.

Summary Table of Preparation Route

Stage Reactants Conditions Product Yield (%) Notes
Activation of 2-thiophene 2-bromothiophene + Mg Anhydrous THF, RT 2-thiophene magnesium bromide - Organometallic intermediate
Addition with N-protected aziridine 2-thiophene MgBr + N-protected aziridine -60 to 100 °C, 3-12 h N-protected 2-thiophene ethylamine - Key intermediate
Hydrolysis (deprotection) N-protected amine + NaOH 25-100 °C, 3-5 h 2-thiophene ethylamine ~80 Free amine obtained
Alkylation/Reductive amination 2-thiophene ethylamine + alkyl halide or ketone Inert atmosphere, mild heating (3-Methylbutan-2-yl)[2-(thiophen-2-yl)ethyl]amine Variable Final target compound

Research Findings and Applications

  • The compound’s preparation methods have been refined to reduce cost and environmental impact while maintaining high purity and yield.
  • Its structure allows interaction with biological targets, making it a candidate for pharmaceutical research, including anti-inflammatory and antimicrobial studies.
  • Synthetic versatility enables further chemical modifications for diverse applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 3-Methylbutan-2-yl, 2-(thiophen-2-yl)ethyl C₁₁H₁₉NS 197.34 Hypothesized bioactivity, synthetic intermediate
2-(Thiophen-2-yl)ethanamine H, 2-(thiophen-2-yl)ethyl C₆H₉NS 127.21 Precursor for Schiff bases, antiviral agents
Ethyl[2-(thiophen-2-yl)ethyl]amine Ethyl, 2-(thiophen-2-yl)ethyl C₈H₁₃NS 155.26 Intermediate in fluorescent probes
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine Morpholin-4-yl, methyl, 2-(thiophen-2-yl)ethyl C₁₁H₁₈N₂OS 226.34 Pharmaceutical intermediate (e.g., CNS targets)
(3-Bromothiophen-2-yl)methylamine 3-Bromo-thiophene, 2-methoxyethyl C₈H₁₂BrNOS 250.16 Halogenated building block for drug discovery

Key Observations :

  • Lipophilicity : The 3-methylbutan-2-yl group in the target compound increases lipophilicity (logP ≈ 2.8 estimated) compared to simpler analogs like 2-(thiophen-2-yl)ethanamine (logP ≈ 1.2) .

Analogues :

  • 2-(Thiophen-2-yl)ethanamine : Synthesized via Gewald reaction modifications () or thiophene alkylation followed by amination .
  • Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine : Involves morpholine coupling to a thiophene-ethylamine scaffold using Buchwald-Hartwig conditions .

Spectroscopic and Electronic Properties

  • NMR : The thiophene protons in the target compound are expected to resonate at δ 6.8–7.2 ppm (¹H NMR), similar to [(1S)-1-(3-nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine (δ 7.1–7.3 ppm, ).
  • Vibrational Modes : Quantum calculations predict strong C-S stretching (~680 cm⁻¹) and N-H bending (~1600 cm⁻¹) in IR, consistent with thiophene-ethylamine derivatives .
  • Molecular Orbitals : The HOMO is localized on the thiophene ring, suggesting electrophilic reactivity at the α-position, while the LUMO resides on the amine group, enabling nucleophilic attacks .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 2-(Thiophen-2-yl)ethanamine Methyl[2-(morpholin-4-yl)-ethyl]amine
Water Solubility Low (≈0.1 mg/mL) Moderate (≈5 mg/mL) Moderate (≈3 mg/mL)
LogP 2.8 (estimated) 1.2 1.5
Metabolic Stability High (branched chain) Moderate Low (morpholine cleavage)

Biological Activity

(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine is an organic compound characterized by its unique structural features, including a butan-2-yl group and a thiophene ring connected through an ethylamine linkage. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine is C13H17NC_{13}H_{17}N, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The thiophene ring contributes to its aromatic properties, while the butan-2-yl group enhances steric interactions, which may influence its reactivity and biological interactions.

Structural Features

FeatureDescription
Functional Groups Amine, Thiophene
Molecular Weight 203.34 g/mol
Solubility Soluble in organic solvents

Biological Activity

Research into the biological activity of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine suggests that it may interact with various biological targets, including receptors and enzymes. The amine group allows for hydrogen bonding, while the thiophene ring can participate in π-π interactions, which may enhance binding affinity to specific targets.

The compound's mechanism of action involves:

  • Hydrogen Bonding: Facilitates interaction with biological macromolecules.
  • π-π Interactions: Enhances the stability of ligand-receptor complexes.

Pharmacological Potential

Preliminary studies indicate that (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine may exhibit various pharmacological effects:

  • Antimicrobial Activity: Potential efficacy against bacterial strains.
  • Anticancer Properties: Early-stage research suggests selective cytotoxicity towards tumor cells.
  • Neuropharmacological Effects: Possible modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study evaluated the antimicrobial activity of several thiophene derivatives, including (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assays
    • In vitro assays demonstrated that (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine exhibited selective cytotoxicity against certain cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner .
  • Neuropharmacological Research
    • Investigations into the compound's effects on neurotransmitter systems revealed potential interactions with serotonin receptors, indicating possible applications in treating mood disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
2-ThiopheneethylamineSimple amine with a thiophene ringLacks the butan-2-yl group
(3-Methylbutan-2-YL)[2-(thiophen-3-YL)ethyl]amineContains a methyl group on the butane chainDifferent steric effects due to branching
ThiopheneA sulfur-containing heterocycleNo amine functionality; serves as a building block

The uniqueness of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine lies in its combination of both the thiophene ring and the butan-2-y group, which confer distinct chemical reactivity and potential biological activity compared to simpler analogs.

Q & A

Q. What synthetic methodologies are effective for producing (3-Methylbutan-2-YL)[2-(Thiophen-2-YL)ethyl]amine with high purity?

The compound is typically synthesized via nucleophilic substitution between 3-methylbutan-2-amine and 2-(thiophen-2-yl)ethyl chloride. Key steps include:

  • Reaction conditions : Use of polar aprotic solvents (e.g., dichloromethane) under reflux with a base (e.g., K₂CO₃) to deprotonate the amine .
  • Purification : Recrystallization in ethanol or column chromatography (SiO₂, hexane/EtOAc gradient) improves purity. Yields are optimized by maintaining an inert atmosphere (N₂/Ar) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : Distinct aromatic proton shifts (δ 6.8–7.2 ppm for thiophene) and aliphatic chain signals (δ 1.0–2.5 ppm) confirm connectivity .
  • IR spectroscopy : N-H stretching (~3300 cm⁻¹) and C-S absorption (~700 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding reactivity .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound?

Density functional theory (DFT) calculations, based on the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to:

  • Predict sites of electrophilic/nucleophilic reactivity (e.g., thiophene ring vs. amine group) .
  • Simulate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge transfer potential in material science applications .

Q. How can contradictions in reported biological activities of thiophene-containing amines be resolved?

Strategies include:

  • Standardized assays : Comparative testing under controlled pH, temperature, and solvent conditions to isolate variables .
  • SAR studies : Modifying substituents (e.g., bromination at thiophene C5) to evaluate activity trends. For example, bromine enhances electrophilicity and binding to biological targets .
  • In silico docking : Using software like AutoDock to predict interactions with enzymes (e.g., microtubule polymerization inhibitors) .

Q. What strategies optimize reactivity for cross-coupling reactions?

Key approaches:

  • Electrophilic activation : Introducing bromine at thiophene C5 enhances Suzuki-Miyaura coupling yields. Pd(PPh₃)₄ catalyst and mild temperatures (60–80°C) minimize side reactions .
  • Solvent effects : Tetrahydrofuran (THF) or dimethylformamide (DMF) improves solubility of aromatic intermediates .

Methodological Notes

  • Contradiction Analysis : Discrepancies in biological activity data require cross-validation using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .
  • Advanced Characterization : Time-resolved spectroscopy or cryo-EM may resolve dynamic interactions in pharmacological studies .

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